2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel-
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Overview
Description
2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- is a complex organic compound with a unique structure that combines a quinolinone core with a tetrazole and a hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- typically involves multiple steps. The process begins with the preparation of the quinolinone core, followed by the introduction of the tetrazole and hydroxycyclohexyl groups. Common reagents used in these reactions include cyclohexanone, tetrazole, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinolinone core.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of hydroquinolinone derivatives.
Scientific Research Applications
2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- involves its interaction with specific molecular targets. The hydroxycyclohexyl group may facilitate binding to certain enzymes or receptors, while the tetrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5,6,7,8-tetrahydropterin: A structural analogue with similar chaperone activity.
6,7-Dimethyl-5,6,7,8-tetrahydropterin: Another close analogue with different efficacy in stabilizing mutant enzymes.
Folic Acid: Though structurally different, it shares some functional similarities in biological systems
Uniqueness
2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
98360-35-1 |
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Molecular Formula |
C20H25N5O3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-[4-[1-[(1R,2S)-2-hydroxycyclohexyl]tetrazol-5-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C20H25N5O3/c26-18-6-2-1-5-17(18)25-19(22-23-24-25)7-3-4-12-28-15-9-10-16-14(13-15)8-11-20(27)21-16/h8-11,13,17-18,26H,1-7,12H2,(H,21,27)/t17-,18+/m1/s1 |
InChI Key |
MYABHTPRWNBRPW-MSOLQXFVSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O |
Canonical SMILES |
C1CCC(C(C1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O |
Origin of Product |
United States |
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